Methyl 5-methylthiophene-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, including methods that might apply to Methyl 5-methylthiophene-2-carboxylate, involves strategic halogenation, alkylation, and coupling reactions. For example, a safe and efficient process for the preparation of ethyl 2-methylthiophene-3-carboxylate was developed, providing operational simplicity and avoidance of strong bases, which could be applicable to Methyl 5-methylthiophene-2-carboxylate synthesis (Kogami et al., 2011).
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be complex, involving interactions between various functional groups. For instance, the crystal structure and computational study of Methyl-3-aminothiophene-2-carboxylate revealed intricate hydrogen bond interactions and provided insights into the electrostatic potential and molecular orbitals (Tao et al., 2020). These findings highlight the importance of analyzing the molecular structure for understanding the chemical behavior of thiophene derivatives.
Chemical Reactions and Properties
Thiophene derivatives participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, which significantly affect their properties. The copper-mediated N-arylation of Methyl 2-Aminothiophene-3-carboxylate with organoboron reagents via Chan-Lam cross-coupling demonstrates the versatility of thiophene derivatives in forming N-arylated products with a broad range of functional groups (Rizwan et al., 2015).
Physical Properties Analysis
The physical properties of thiophene derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Detailed molecular structure analysis, as performed for 2-methylthiophene, provides valuable information on bond lengths, angles, and torsional vibrations, which are crucial for understanding the physical properties of these compounds (Tanabe et al., 1995).
Chemical Properties Analysis
The chemical properties of thiophene derivatives, such as reactivity towards electrophiles, nucleophiles, and participation in cycloaddition reactions, are pivotal for their application in organic synthesis. The synthesis and reactions of 5-Methylthieno[2',3':5,6]pyrimido-[2,1-a]isoindol-4(5H)-one illustrate the reactivity of thiophene derivatives in forming complex heterocyclic compounds (Kysil et al., 2008).
Scientific Research Applications
Synthesis and Preparation
Methyl 5-methylthiophene-2-carboxylate has been the subject of various studies focusing on its synthesis and preparation. For example, a process for the preparation of ethyl 2-methylthiophene-3-carboxylate was developed, which is closely related to Methyl 5-methylthiophene-2-carboxylate. This process offers operational simplicity and avoids the use of strong bases, making it safer and more efficient (Kogami & Watanabe, 2011).
Reactions and Derivatives
Studies have explored the reactions of methyl 5-methylthiophene-2-carboxylate and its derivatives. For instance, the chlorination of methyl 3‐hydroxythiophene‐2‐carboxylate and reactions with active hydrogen-containing compounds have been examined, providing insights into the chemical behavior of these compounds (Corral, Lissavetzky, & Manzanares, 1990). Additionally, palladium-catalysed direct heteroarylations using esters as blocking groups in bromothiophene derivatives have been studied, showcasing the compound's utility in forming biheteroaryls (Fu, Zhao, Bruneau, & Doucet, 2012).
Fluorescence Property
Research on ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, a compound similar to Methyl 5-methylthiophene-2-carboxylate, has revealed novel fluorescence properties. This suggests potential applications in materials science and optical technologies (Guo Pusheng, 2009).
Biomedical Research
Methyl 5-methylthiophene-2-carboxylate derivatives have been synthesized for biomedical research. For example, 2-((2-Chlorophenyl)(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-4-methylthiazole-5-carboxylic acid derivatives, which exhibit in vivo antithrombotic activity, have been identified and synthesized (Babu, Babu, Ravisankar, & Latha, 2016).
Environmental Applications
The compound's environmental applications have been explored, particularly in the context of microbial metabolism. Studies have shown that bacterial metabolism can lead to the formation of 5-methyl-2-thiophenecarboxylic acid, indicating potential roles in biodegradation and environmental remediation (Fedorak, Coy, & Peakman, 1996).
Chemical Engineering
In chemical engineering, Methyl 5-methylthiophene-2-carboxylate has been utilized in integrating batch and flow reactions on automated reactor platforms. This illustrates the compound's role in facilitating advanced synthesis processes (Fitzpatrick & Ley, 2016).
Safety And Hazards
“Methyl 5-methylthiophene-2-carboxylate” is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
methyl 5-methylthiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-5-3-4-6(10-5)7(8)9-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPZGUGQLAOODR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342324 | |
Record name | methyl 5-methylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-methylthiophene-2-carboxylate | |
CAS RN |
19432-69-0 | |
Record name | Methyl 5-methyl-2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19432-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 5-methylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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